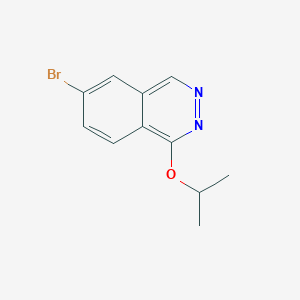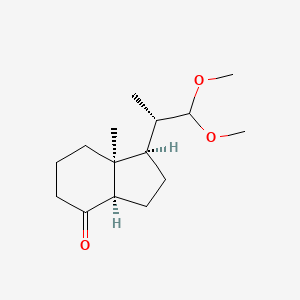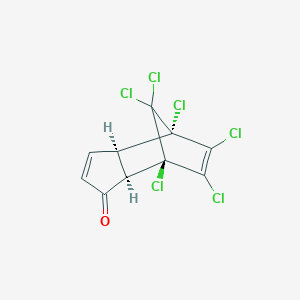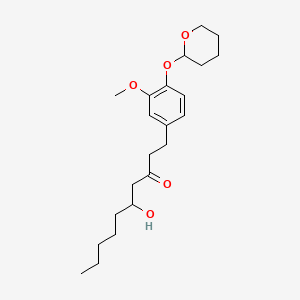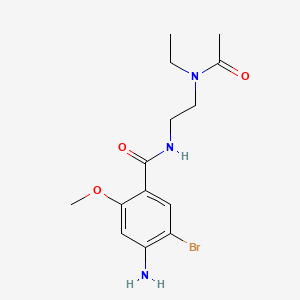
4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the benzene ring.
Amination: Introduction of an amino group.
Acylation: Formation of the amide bond with N-ethylacetamide.
Methoxylation: Introduction of a methoxy group.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions may convert the compound to its reduced forms.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution may introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may act as a catalyst or ligand in various chemical reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful in biochemical studies.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: The compound may serve as a lead compound for developing new drugs targeting specific diseases.
Diagnostics: Potential use in diagnostic assays and imaging.
Industry
Agrochemicals: The compound may be used in the formulation of pesticides or herbicides.
Polymers: Potential application in the synthesis of specialty polymers.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-bromo-2-methoxybenzamide: Lacks the N-ethylacetamido group.
4-Amino-2-methoxybenzamide: Lacks both the bromine and N-ethylacetamido groups.
5-Bromo-2-methoxybenzamide: Lacks the amino and N-ethylacetamido groups.
Uniqueness
4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide is unique due to the presence of all functional groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Propiedades
Fórmula molecular |
C14H20BrN3O3 |
|---|---|
Peso molecular |
358.23 g/mol |
Nombre IUPAC |
N-[2-[acetyl(ethyl)amino]ethyl]-4-amino-5-bromo-2-methoxybenzamide |
InChI |
InChI=1S/C14H20BrN3O3/c1-4-18(9(2)19)6-5-17-14(20)10-7-11(15)12(16)8-13(10)21-3/h7-8H,4-6,16H2,1-3H3,(H,17,20) |
Clave InChI |
ZLBCBMMEHZDURD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCNC(=O)C1=CC(=C(C=C1OC)N)Br)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




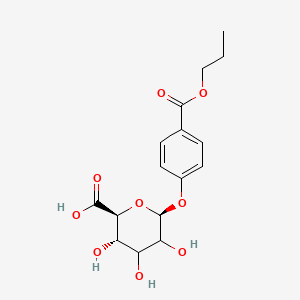
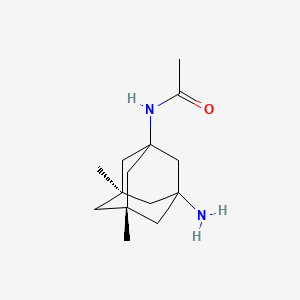
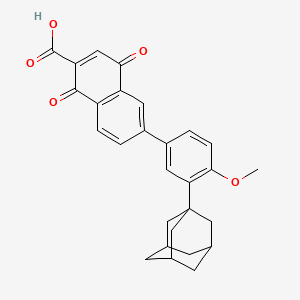
![tert-Butyl 6'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13862249.png)
![(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid](/img/structure/B13862251.png)
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)

![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
